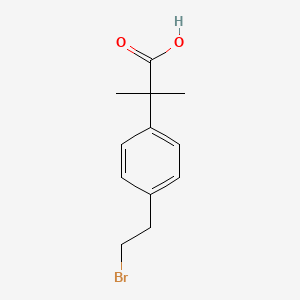

2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid

Description

Properties

IUPAC Name |

2-[4-(2-bromoethyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,11(14)15)10-5-3-9(4-6-10)7-8-13/h3-6H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJNMZYDZRRMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CCBr)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Bromoethyl)phenyl)-2-Methylpropanoic acid typically involves the bromination of an ethyl group attached to a phenyl ring. One common method is the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the aromatic ring under acidic conditions . Another method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Bromoethyl)phenyl)-2-Methylpropanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

One of the primary applications of 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoic acid is as an intermediate in the synthesis of various APIs. It plays a crucial role in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. For instance, it is utilized in synthesizing loxoprofen, a well-known analgesic and anti-inflammatory medication. The bromine substituent enhances the compound's reactivity, facilitating further chemical transformations necessary for API production .

b. Research and Development

In medicinal chemistry research, this compound is often employed as a building block for designing new drug candidates. Its unique structural features allow researchers to modify its properties to enhance efficacy or reduce side effects. Studies have shown that derivatives of this compound exhibit varying degrees of biological activity, making them suitable for further pharmacological evaluation .

Chemical Synthesis

a. Organic Synthesis Reactions

The compound is frequently used in organic synthesis due to its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. This property makes it valuable for creating more complex molecules through coupling reactions with other nucleophiles.

b. Selective Bromination Processes

Recent advancements have demonstrated efficient methods for synthesizing this compound through selective bromination techniques. These methods minimize by-products and enhance yield, making them more suitable for industrial applications compared to traditional methods .

Mechanism of Action

The mechanism of action of 2-(4-(2-Bromoethyl)phenyl)-2-Methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and pharmacological relevance:

Key Observations :

- Halogen Effects: The bromoethyl group in the target compound differs from chlorinated analogs (e.g., fenofibric acid, clofibric acid) in terms of size (Br: 1.85 Å vs. Cl: 1.75 Å) and electronegativity (Br: 2.96 vs. Cl: 3.16). This may alter lipophilicity (logP) and metabolic stability, as bromine is more susceptible to nucleophilic substitution than chlorine .

- Acyl vs. Alkyl Groups: Compounds with carbonyl groups (e.g., fenofibric acid, cyclopropanecarbonyl derivative) exhibit stronger electron-withdrawing effects, which may influence acidity (pKa) and receptor binding .

Physicochemical Properties

The bromoethyl substituent increases molecular weight (estimated ~287 g/mol) compared to clofibric acid (214.65 g/mol) and fenofibric acid (318.75 g/mol) . The bulky bromine atom likely reduces aqueous solubility relative to chlorine-containing analogs, as seen in the lower solubility of brominated vs. chlorinated hydrocarbons.

Pharmacological Implications

- Fibrate-like Activity: Many analogs (e.g., fenofibric acid, bezafibrate) act as PPAR-α agonists, lowering triglycerides and LDL cholesterol . The bromoethyl group may modulate PPAR binding affinity due to steric effects.

- Metabolic Stability : Bromine’s susceptibility to hepatic debromination could shorten half-life compared to chlorinated fibrates, necessitating structural optimization .

Biological Activity

2-(4-(2-Bromoethyl)phenyl)-2-Methylpropanoic acid is an organic compound that has garnered attention due to its potential biological activities. The presence of the bromine atom in its structure allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry and biochemical research.

Chemical Structure and Properties

The chemical formula for this compound is C12H15BrO2. The compound features a bromine atom attached to an ethyl group, which is further connected to a phenyl ring. This configuration can influence its reactivity and biological interactions.

The mechanism of action of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that can modify biological macromolecules such as proteins and nucleic acids. This characteristic underpins its potential therapeutic applications.

Biological Activities

Recent studies have explored the biological activities associated with this compound, particularly in cancer research and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of breast cancer cells (MDA-MB-231) with IC50 values ranging from 0.50 to 7.10 μM . The specific activity of this compound in this context remains to be fully characterized but suggests a promising avenue for further investigation.

Enzyme Interaction Studies

The compound has also been evaluated for its ability to interact with specific enzymes involved in metabolic pathways. Its potential as an inhibitor of certain enzymes could lead to applications in treating metabolic disorders or enhancing the efficacy of existing therapies.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR):

- Study on Antiproliferative Activity : A study evaluated a series of substituted phenyl derivatives, including those related to this compound. The results indicated that modifications in the phenyl ring significantly affected the antiproliferative activity against various cancer cell lines .

- Enzyme Inhibition : Another study focused on the inhibitory effects of brominated compounds on specific enzymes, highlighting the role of the bromine substituent in enhancing biological activity through increased binding affinity.

Data Table: Biological Activity Summary

| Compound | Biological Activity | IC50 (μM) | Cell Line |

|---|---|---|---|

| This compound | Antiproliferative (potential) | TBD | MDA-MB-231 (breast) |

| Related Brominated Compounds | Enzyme inhibition | TBD | Various |

| 2,4-bis[(substituted-aminomethyl)phenyl]quinazolines | Antiproliferative | 0.50 - 7.10 | Multiple cancer lines |

Q & A

Q. What are the primary synthetic routes for 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoic acid?

- Methodological Answer : The synthesis typically involves alkylation or bromination of a pre-existing phenylpropanoic acid scaffold. For example:

- Step 1 : Start with 2-(4-vinylphenyl)-2-methylpropanoic acid. React with hydrobromic acid (HBr) under radical initiation (e.g., AIBN) to introduce the bromoethyl group via anti-Markovnikov addition .

- Step 2 : Purify via recrystallization in ethanol/water mixtures to isolate the brominated product.

- Alternative Route : Use a Friedel-Crafts alkylation with 1,2-dibromoethane on a methyl-substituted phenylpropanoic acid precursor, followed by hydrolysis .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Radical Bromination | 65–75 | HBr, AIBN, 80°C, 12 h | |

| Friedel-Crafts Alkylation | 50–60 | AlCl₃, 1,2-dibromoethane, RT |

Q. How is the compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the bromoethyl group’s presence (e.g., δ 3.5–3.7 ppm for CH₂Br protons) and the methylpropanoic acid backbone .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ at m/z 301.04 for C₁₂H₁₄BrO₂) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, if applicable .

Advanced Research Questions

Q. How do reaction conditions affect the regioselectivity of bromination in arylpropanoic acid derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Radical Initiators : AIBN promotes anti-Markovnikov addition to alkenes, favoring terminal bromoethyl placement .

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states for electrophilic bromination at the para position .

- Temperature : Higher temperatures (80–100°C) favor thermodynamic control, leading to more stable substitution patterns .

Key Experiment : Compare bromination of 2-(4-vinylphenyl)-2-methylpropanoic acid in DMF (80°C) vs. benzene (reflux). Analyze product ratios via HPLC to quantify para/meta isomers .

Q. What analytical strategies resolve contradictions in reported bioactivity data for brominated propanoic acids?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify impurities (e.g., de-brominated byproducts) .

- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition) by controlling pH (7.4 buffer), temperature (37°C), and solvent (≤0.1% DMSO) to minimize false positives .

- Metabolic Stability : Perform liver microsome studies to assess if rapid degradation explains inconsistent cellular activity .

Table 2 : Common Impurities in Brominated Propanoic Acids

| Impurity | Retention Time (min) | Source |

|---|---|---|

| De-brominated analog | 12.3 | Incomplete reaction |

| Oxidized propanoic acid | 14.7 | Air exposure during synthesis |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to identify electron-deficient regions (e.g., bromoethyl group) prone to nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using Amber force fields .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., SN2 reactions with NaN₃ in DMF) .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to optimize bromination conditions (e.g., varying HBr equivalents, initiator concentrations) .

- Data Reproducibility : Report NMR spectra with full integration values and coupling constants to enable cross-lab verification .

- Safety : Handle brominated compounds in fume hoods with appropriate PPE (gloves, goggles) due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.